molecular formula C7H13ClN2O B13676212 (1R,7aS)-1-Aminotetrahydro-1H-pyrrolizin-3(2H)-one Hydrochloride

(1R,7aS)-1-Aminotetrahydro-1H-pyrrolizin-3(2H)-one Hydrochloride

Katalognummer: B13676212
Molekulargewicht: 176.64 g/mol
InChI-Schlüssel: COKYOWJQXHWRPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,7aS)-1-Aminotetrahydro-1H-pyrrolizin-3(2H)-one Hydrochloride is a chemical compound with a unique structure that includes a pyrrolizine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7aS)-1-Aminotetrahydro-1H-pyrrolizin-3(2H)-one Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the pyrrolizine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,7aS)-1-Aminotetrahydro-1H-pyrrolizin-3(2H)-one Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(1R,7aS)-1-Aminotetrahydro-1H-pyrrolizin-3(2H)-one Hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1R,7aS)-1-Aminotetrahydro-1H-pyrrolizin-3(2H)-one Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,7aS)-1-Aminotetrahydro-1H-pyrrolizin-3(2H)-one Hydrochloride is unique due to its specific stereochemistry and the presence of the pyrrolizine ring. This gives it distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C7H13ClN2O

Molekulargewicht

176.64 g/mol

IUPAC-Name

1-amino-1,2,5,6,7,8-hexahydropyrrolizin-3-one;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c8-5-4-7(10)9-3-1-2-6(5)9;/h5-6H,1-4,8H2;1H

InChI-Schlüssel

COKYOWJQXHWRPL-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(CC(=O)N2C1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.